molecular formula C12H21NO3 B2982491 Tert-butyl 2-hydroxy-5-azaspiro[3.4]octane-5-carboxylate CAS No. 1934835-43-4

Tert-butyl 2-hydroxy-5-azaspiro[3.4]octane-5-carboxylate

Cat. No.: B2982491
CAS No.: 1934835-43-4
M. Wt: 227.304
InChI Key: JNUGZOXEJAWXRI-UHFFFAOYSA-N
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Description

Tert-butyl 2-hydroxy-5-azaspiro[3.4]octane-5-carboxylate is a chemical compound with the CAS Number: 1934835-43-4 . It has a molecular weight of 227.3 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C12H21NO3/c1-11(2,3)16-10(15)13-6-4-5-12(13)7-9(14)8-12/h9,14H,4-8H2,1-3H3 . This code represents the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound is a solid compound . It should be stored in a sealed, dry environment at 2-8°C .

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, was achieved through intramolecular lactonization reaction. This compound was characterized using 1H NMR spectroscopy and high-resolution mass spectrometry, and its molecular structure was confirmed via single crystal X-ray diffraction analysis, revealing a bicyclo[2.2.2]octane structure that includes a lactone moiety and a piperidine ring (Moriguchi et al., 2014).

Reaction Mechanisms and Chemical Transformations

  • A study on the photochemical and thermal rearrangement of oxaziridines provided experimental evidence supporting the stereoelectronic control theory. This work demonstrated the transformation of a spirooxaziridine to a single lactam through a process that aligns with the stereoelectronic principles, highlighting the role of this compound in understanding chemical rearrangements (Lattes et al., 1982).

Material Science Applications

  • Research into benzothiazole modified tert-butyl carbazole derivatives revealed that such compounds, with a tert-butyl moiety, can form organogels in selected solvents. This property is critical for the development of fluorescent sensory materials that can detect acid vapors, showcasing the material science application of tert-butyl-containing compounds (Sun et al., 2015).

Biosynthesis

  • A study on the biosynthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a key intermediate for statin synthesis, demonstrated the effectiveness of carbonyl reductase from Rhodosporidium toruloides in organic solvents, indicating a novel approach for the biosynthesis of statin precursors (Liu et al., 2018).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statement is P261, which advises avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

The synthesis of spirocyclic compounds like Tert-butyl 2-hydroxy-5-azaspiro[3.4]octane-5-carboxylate opens up a new area of chemical space . These compounds provide straightforward functional handles for further diversification, which could be beneficial in drug discovery .

Properties

IUPAC Name

tert-butyl 2-hydroxy-5-azaspiro[3.4]octane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-6-4-5-12(13)7-9(14)8-12/h9,14H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNUGZOXEJAWXRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC12CC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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